

Application Notes and Protocols for DMHCA in Gene Expression Analysis

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Compound of Interest

Compound Name: DMHCA

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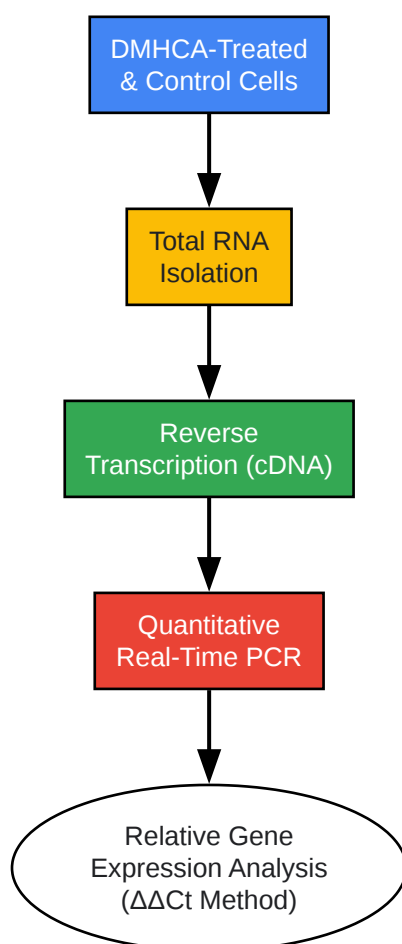
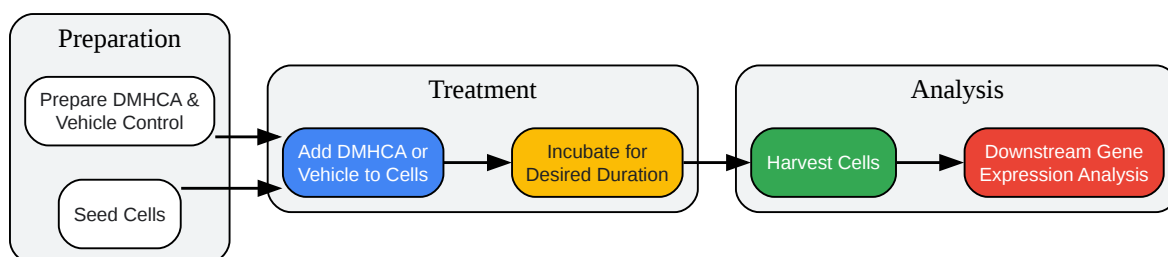
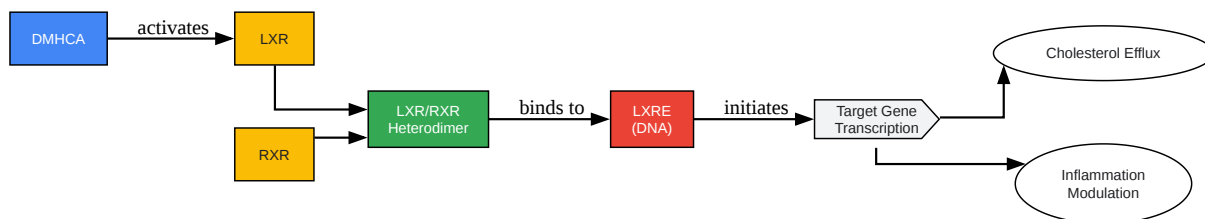
Introduction

DMHCA (N,N-dimethyl-3 β -hydroxy-choleamide) is a selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.^{[1][2][3]} Activation of LXR by agonists like **DMHCA** leads to the transcriptional regulation of a suite of target genes, making it a valuable tool for studying gene expression in various cellular contexts. Notably, **DMHCA** selectively activates the cholesterol efflux arm of the LXR pathway without stimulating triglyceride synthesis, offering a more targeted approach for research.^{[1][2][3]} These application notes provide detailed protocols for utilizing **DMHCA** in cell culture to analyze its effects on gene expression.

Mechanism of Action

DMHCA functions by binding to and activating LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to cellular responses to cholesterol levels and inflammatory stimuli.

Signaling Pathway



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References

- 1. Selective LXR agonist DMHCA corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective LXR agonist DMHCA corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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